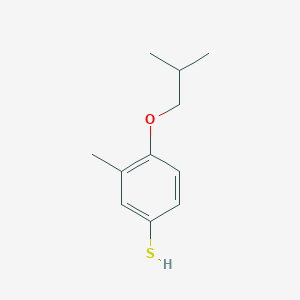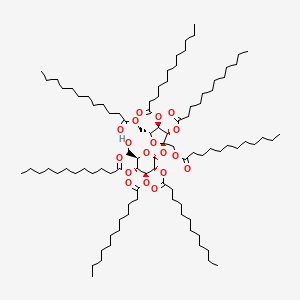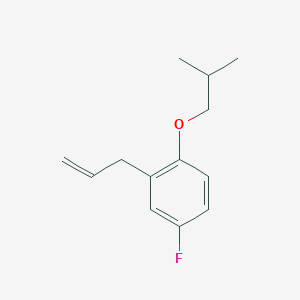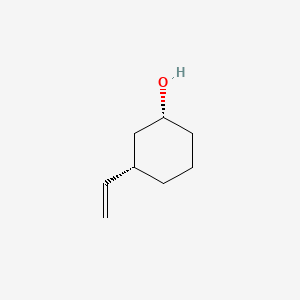
cis-3-Vinylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Vinylcyclohexan-1-ol: is an organic compound with the molecular formula C8H14O. It is a cyclohexanol derivative where the hydroxyl group is attached to the first carbon of the cyclohexane ring, and a vinyl group is attached to the third carbon in the cis configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Vinylcyclohexan-1-ol typically involves the hydrogenation of 3-vinylcyclohexanone. The reaction is carried out under mild conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds as follows: [ \text{3-vinylcyclohexanone} + \text{H}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Vinylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-vinylcyclohexanone, 3-vinylcyclohexanal.
Reduction: 3-vinylcyclohexanol.
Substitution: 3-vinylcyclohexyl halides.
Scientific Research Applications
cis-3-Vinylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme-catalyzed reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cis-3-Vinylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic functions.
Comparison with Similar Compounds
cis-3-Hexen-1-ol: Known for its green, leafy odor and used in flavor and fragrance industries.
cis-3-Hexenyl acetate: Used in perfumes and as a flavoring agent.
cis-3-Hexenyl salicylate: Employed in the formulation of fragrances and personal care products.
Uniqueness: cis-3-Vinylcyclohexan-1-ol is unique due to its cyclohexane ring structure with a vinyl group, which imparts distinct chemical and physical properties compared to linear alcohols like cis-3-Hexen-1-ol. Its structural configuration allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Properties
CAS No. |
43101-35-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,3S)-3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8+/m0/s1 |
InChI Key |
ZYBGGGUBHNFAEV-JGVFFNPUSA-N |
Isomeric SMILES |
C=C[C@H]1CCC[C@H](C1)O |
Canonical SMILES |
C=CC1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


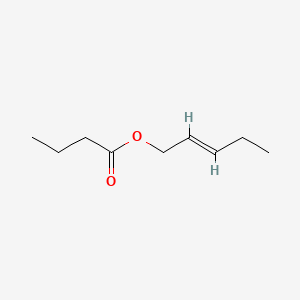
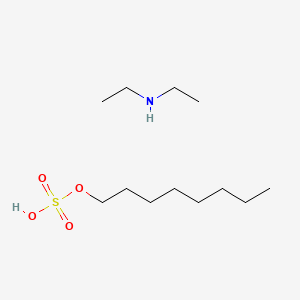

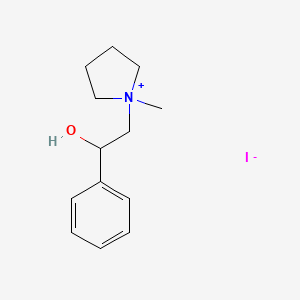

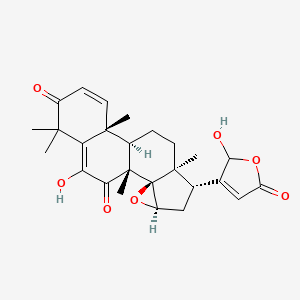
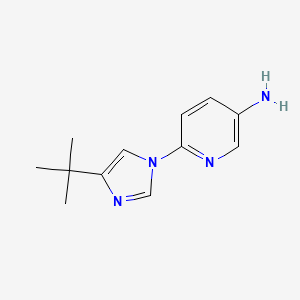
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)



